molecular formula C21H24FN3O5S B3641754 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

Cat. No.: B3641754
M. Wt: 449.5 g/mol
InChI Key: RSQQRBWXLNIFHF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide: is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide typically involves multiple steps. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin ring, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl N,O-bis{[(2-methyl-2-propanyl)oxy]carbonyl}tyrosinate
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Comparison: While these compounds share the 2,3-dihydro-1,4-benzodioxin core, they differ in their functional groups and overall structureThe presence of the piperazine and fluorophenyl groups in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide makes it unique, potentially offering distinct biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-31(27,28)25(16-6-7-19-20(14-16)30-13-12-29-19)15-21(26)24-10-8-23(9-11-24)18-5-3-2-4-17(18)22/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQRBWXLNIFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

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